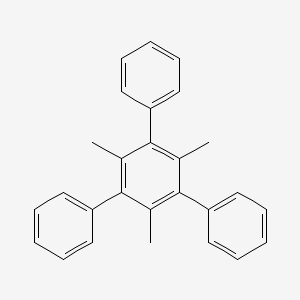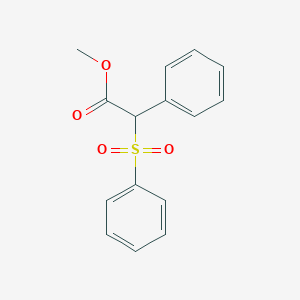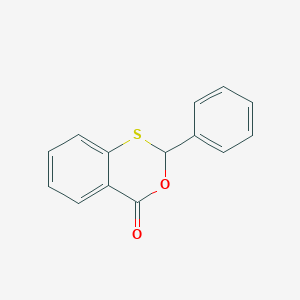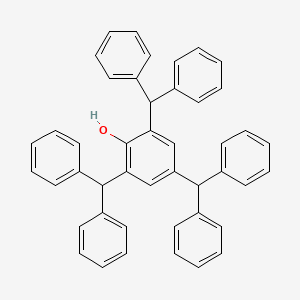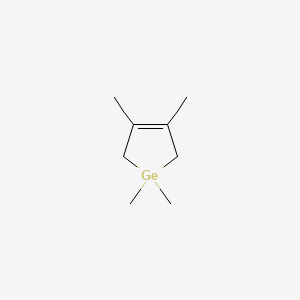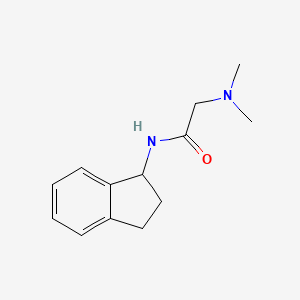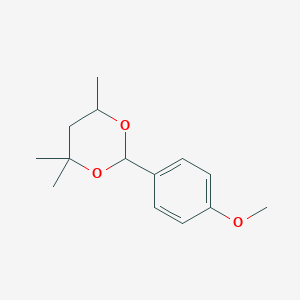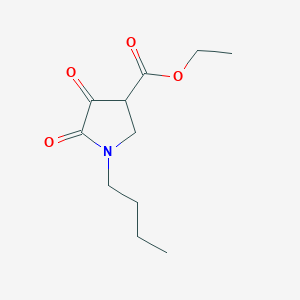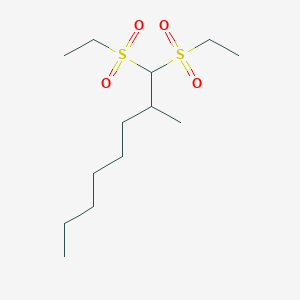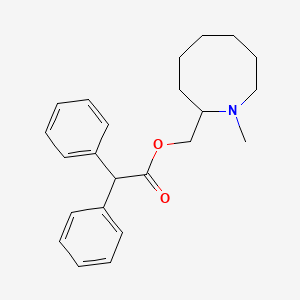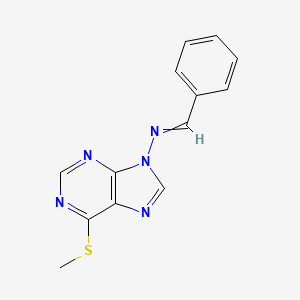
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a methylsulfanyl group attached to the purine ring and a phenylmethanimine group
准备方法
The synthesis of N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methylsulfanylpurine and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to achieve higher yields and efficiency.
化学反应分析
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles like halides or amines.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may interfere with nucleic acid synthesis or protein function, resulting in its observed biological effects.
相似化合物的比较
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine can be compared with other similar compounds, such as:
6-methylthioinosine: A thiopurine derivative with similar structural features but different biological activities.
6-methylmercaptopurine riboside: Another purine derivative with a methylthio group, used in various biochemical studies.
2-amino-6-methylthio-9H-purine: A related compound with an amino group, studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural configuration and the presence of the phenylmethanimine group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
7144-16-3 |
|---|---|
分子式 |
C13H11N5S |
分子量 |
269.33 g/mol |
IUPAC 名称 |
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H11N5S/c1-19-13-11-12(14-8-15-13)18(9-16-11)17-7-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI 键 |
SBYXNJRNQKPRRJ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=NC2=C1N=CN2N=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




